2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine
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Overview
Description
2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine is a chemical compound with the molecular formula C9H15F2NO3 and a molecular weight of 223.22 g/mol This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
The synthesis of 2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the spirocyclic core, followed by the introduction of the difluoroethylamine group. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials .
Chemical Reactions Analysis
2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine can be compared with other similar compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also feature spirocyclic structures and have been studied for their selective inhibition of TYK2/JAK1.
2,2-Difluoro-2-(1,4,8-trioxaspiro[4,5]decan-7-yl)ethan-1-ol: This compound shares a similar core structure but differs in the functional groups attached. The uniqueness of this compound lies in its specific combination of fluorine atoms and the trioxaspiro scaffold, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15F2NO3 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2,2-difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethanamine |
InChI |
InChI=1S/C9H15F2NO3/c10-9(11,6-12)7-5-8(1-2-13-7)14-3-4-15-8/h7H,1-6,12H2 |
InChI Key |
FKIBWULMFDPFSN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC12OCCO2)C(CN)(F)F |
Origin of Product |
United States |
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